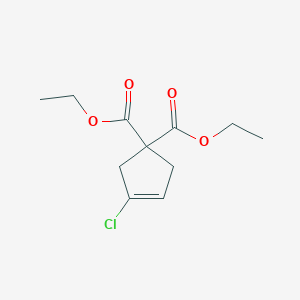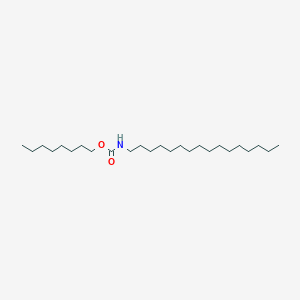
Octyl hexadecylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl hexadecylcarbamate: is an organic compound with the chemical formula C25H51NO2 . It is a type of carbamate ester, which is derived from carbamic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl hexadecylcarbamate can be synthesized through the reaction of octyl alcohol and hexadecyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the carbamate ester bond. The reaction can be represented as follows:
C8H17OH + C16H33NCO → C25H51NO2 + CO2
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using continuous flow processes. These processes ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Octyl hexadecylcarbamate can undergo hydrolysis in the presence of water, leading to the formation of octyl alcohol and hexadecylamine.
Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of corresponding carbonyl compounds.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of primary amines.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like
Properties
CAS No. |
617689-10-8 |
|---|---|
Molecular Formula |
C25H51NO2 |
Molecular Weight |
397.7 g/mol |
IUPAC Name |
octyl N-hexadecylcarbamate |
InChI |
InChI=1S/C25H51NO2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-26-25(27)28-24-22-20-10-8-6-4-2/h3-24H2,1-2H3,(H,26,27) |
InChI Key |
LRCYLYDHGISYQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


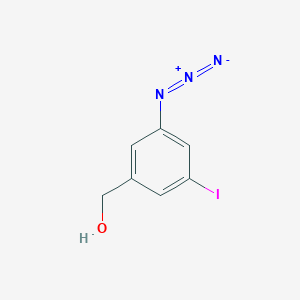
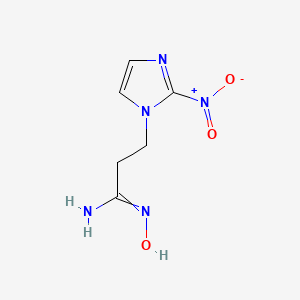
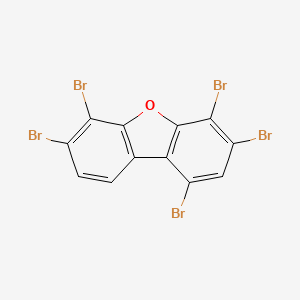
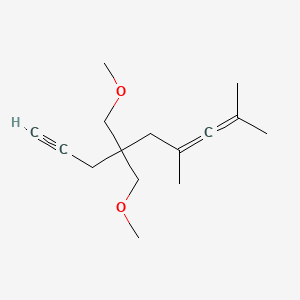
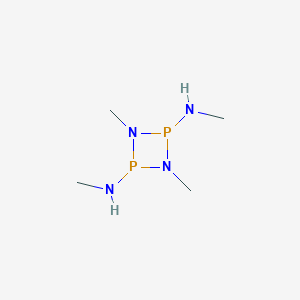
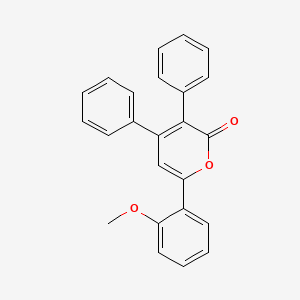
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
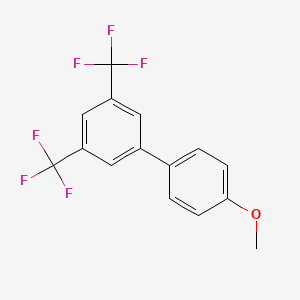
![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
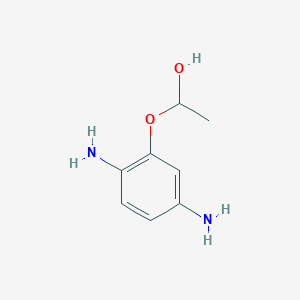
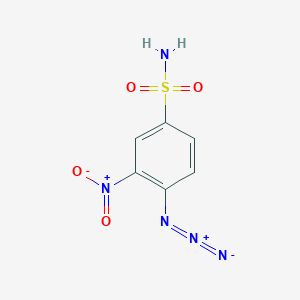

![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
